molecular formula C6H12Cl2N2S B1601055 3-(2-Thiazolyl)propylamine CAS No. 63779-34-0

3-(2-Thiazolyl)propylamine

Cat. No. B1601055
CAS RN: 63779-34-0
M. Wt: 215.14 g/mol
InChI Key: YPLYRPYZMDDMRU-UHFFFAOYSA-N
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Description

“3-(2-Thiazolyl)propylamine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Thiazolothiazoles in Organic Electronics

  • Summary : Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .
  • Methods : Thiazolothiazoles are synthesized using a variety of methods, including the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . The reaction was carried out using aqueous potassium ferricyanide as an oxidant .
  • Results : Thiazolothiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

2-Thiazolines in Synthesis and Catalysis

  • Summary : 2-Thiazolines are important building blocks in organic synthesis and are of great importance in many areas of chemistry . At the end of the last century, the use of 2-thiazolines increased in a significant way, especially in synthesis and catalysis .
  • Methods : New synthetic methodologies for obtaining these heterocycles include new schemes for accessing their asymmetric versions . Most of the new catalytic applications include a variety of 2-thiazoline ligands containing diverse donor atoms, which in combination with metals like Pd, Ir, and Cu, among others, exhibit remarkable catalytic performances .
  • Results : This review highlights the synthetic and catalytic value of 2-thiazolines in the last two decades .

Thiazoles in Medicinal Chemistry

  • Summary : Thiazoles have been used as a scaffold to find new compounds with various biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • Methods : The synthesis of thiazole derivatives involves various chemical reactions, including the reaction of thioamides with α-haloketones .
  • Results : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .

Thiazoles in Agrochemicals

  • Summary : Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals .
  • Methods : The synthesis of thiazole-based compounds involves various chemical reactions .
  • Results : Thiazole-based compounds have been used as herbicides and fungicides .

Thiazoles in Industrial Applications

  • Summary : Thiazoles have been used in various industrial applications, including photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
  • Methods : The synthesis of thiazole-based compounds involves various chemical reactions .
  • Results : Thiazole-based compounds have been used in a wide range of industrial applications .

Thiazoles in Photographic Sensitizers

  • Summary : Thiazoles have been used in photographic sensitizers .
  • Methods : The synthesis of thiazole-based compounds involves various chemical reactions .
  • Results : Thiazole-based compounds have been used in photographic sensitizers .

properties

IUPAC Name

3-(1,3-thiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKQNDZQVDBFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thiazolyl)propylamine

CAS RN

63779-34-0
Record name 3-(1,3-thiazol-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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